1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)-
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Overview
Description
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- is a chemical compound that is widely used in scientific research. It is a sulfonic acid derivative of naphthalene and is commonly referred to as NTS. NTS is a water-soluble compound that is commonly used in biochemical and physiological research.
Mechanism Of Action
The mechanism of action of NTS is not fully understood. However, it is believed that NTS binds to proteins and other biomolecules through electrostatic interactions. The binding of NTS to proteins can result in changes in protein conformation, which can affect protein function.
Biochemical And Physiological Effects
NTS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cholinesterase. NTS has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of NTS is its water solubility, which makes it easy to use in aqueous solutions. NTS is also relatively stable, which makes it suitable for long-term experiments. However, NTS can be expensive and its synthesis is a complex process, which can limit its use in some labs.
Future Directions
There are a number of future directions for the use of NTS in scientific research. One potential area of research is the use of NTS as a fluorescent probe for the study of protein-protein interactions. Another potential area of research is the use of NTS in the study of protein folding and misfolding. Additionally, NTS may have potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Conclusion:
In conclusion, 1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- is a valuable compound for scientific research. Its ability to bind to proteins and other biomolecules makes it a useful tool for studying a wide range of biological processes. While there are some limitations to its use, the future directions for research with NTS are promising.
Synthesis Methods
The synthesis of NTS involves the reaction of naphthalene with sulfuric acid and oleum. The resulting product is then treated with sodium hydroxide to form the sodium salt of NTS. The synthesis of NTS is a complex process that requires careful control of reaction conditions to ensure the purity of the final product.
Scientific Research Applications
NTS is widely used in scientific research due to its ability to bind to proteins and other biomolecules. It is commonly used as a fluorescent probe to study the binding of proteins and other biomolecules. NTS is also used in the study of enzyme kinetics and protein folding.
properties
CAS RN |
144790-77-2 |
---|---|
Product Name |
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- |
Molecular Formula |
C22H17NO14S5 |
Molecular Weight |
679.7 g/mol |
IUPAC Name |
8-[[4-(4-sulfophenyl)phenyl]sulfonylamino]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C22H17NO14S5/c24-38(25,16-5-1-13(2-6-16)14-3-7-17(8-4-14)39(26,27)28)23-20-11-18(40(29,30)31)9-15-10-19(41(32,33)34)12-21(22(15)20)42(35,36)37/h1-12,23H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37) |
InChI Key |
AWVMSVMBQAYZPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O |
Other CAS RN |
144790-77-2 |
synonyms |
8-(((4'-Sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)-1,3,6-naphthalenetrisulfonic acid |
Origin of Product |
United States |
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